molecular formula C10H13N B12979517 3-(4-methylphenyl)azetidine CAS No. 7215-06-7

3-(4-methylphenyl)azetidine

Cat. No.: B12979517
CAS No.: 7215-06-7
M. Wt: 147.22 g/mol
InChI Key: BZYJWDPMIYLNOX-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)azetidine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It features a saturated four-membered azetidine ring, a valuable scaffold known for its role in drug discovery and development . The azetidine subunit is a key pharmacophore in various biologically active molecules, ranging from natural products with cytotoxic and antibacterial properties to synthetic drugs like the antihypertensive agent azelnidipine . As a constrained analog of common amino acids, this compound serves as a versatile building block (Building Block) for the synthesis of more complex molecules. Researchers utilize such azetidine derivatives to create conformationally restricted peptides and to explore new chemical space in the generation of DNA-encoded libraries . Its structure is related to derivatives such as 3-[(4-methylphenyl)methyl]azetidine hydrochloride, which is available from chemical suppliers for research purposes . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7215-06-7

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-(4-methylphenyl)azetidine

InChI

InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3

InChI Key

BZYJWDPMIYLNOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNC2

Origin of Product

United States

**advanced Synthetic Methodologies for 3 4 Methylphenyl Azetidine and Its Stereoisomers**

Retrosynthetic Analysis of the 3-(4-methylphenyl)azetidine Framework and Derivatives

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves the imaginary breaking down of a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to the reverse of known, reliable chemical reactions. ias.ac.in

For the this compound framework, several retrosynthetic disconnections can be envisioned, highlighting the key bond formations required for its construction. The primary disconnections focus on the formation of the azetidine (B1206935) ring itself, typically involving the creation of one C-N bond and one C-C bond, or two C-N bonds in a stepwise or concerted manner.

A common strategy involves disconnecting one of the C-N bonds, leading back to a 3-substituted-1-halopropane derivative. This approach relies on an intramolecular nucleophilic substitution (a 4-exo-tet cyclization) as the key ring-forming step. The 4-methylphenyl group at the C3 position can be introduced early in the synthesis.

Another powerful approach is to disconnect the ring at two points, suggesting a cycloaddition strategy. For instance, a [2+2] cycloaddition would involve the reaction of an imine with an alkene, while a [3+1] cycloaddition could unite a three-atom component with a single-atom fragment.

Key Retrosynthetic Pathways for this compound:

Intramolecular Cyclization: The most direct approach involves the cyclization of an open-chain precursor. This pathway disconnects one of the C-N bonds, leading back to a 1,3-difunctional propane (B168953) derivative. For example, a 2-(4-methylphenyl)-1,3-propanediol can be converted to a bis-triflate and reacted with a primary amine. organic-chemistry.org

[2+2] Cycloaddition: This strategy disconnects two bonds of the ring, suggesting a reaction between a C=C bond and a C=N bond. A potential route could involve the reaction of a styrene (B11656) derivative with an appropriate imine, although intermolecular aza Paternò-Büchi reactions often face challenges. rsc.orgresearchgate.net

[3+1] Annulation: This approach involves the reaction of a three-atom component, such as an aziridine (B145994) or a cyclopropane (B1198618) 1,1-diester, with a one-carbon electrophile or carbene equivalent. nih.govorganic-chemistry.org

Functionalization of a Pre-formed Azetidine Ring: A retrosynthetic approach can also start from a simpler azetidine, such as N-Boc-3-azetidinone. The 4-methylphenyl group can be introduced via a Grignard reaction followed by a Friedel-Crafts alkylation. core.ac.uk Another method is the cross-coupling of a 3-iodoazetidine (B8093280) with an appropriate organometallic reagent. rsc.org

These varied retrosynthetic analyses pave the way for the diverse synthetic methodologies discussed in the following sections.

Contemporary Approaches to Azetidine Ring Construction

Building upon the retrosynthetic blueprints, modern organic synthesis offers a versatile toolkit for constructing the strained azetidine ring. These methods can be broadly categorized into cyclization strategies, ring rearrangements, and metal-catalyzed processes.

Cycloaddition reactions are powerful methods for constructing cyclic systems in a convergent and often stereocontrolled manner.

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for azetidine synthesis. researchgate.net Recent advancements have utilized visible-light photocatalysis to enable these reactions under milder conditions. rsc.orgresearchgate.net For example, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition using 2-isoxazoline-3-carboxylates as oxime precursors, activated by an Iridium(III) photocatalyst. rsc.org This method is effective for both activated and unactivated alkenes. rsc.org Ketenes, often generated in situ from acyl chlorides, can also react with imines in a [2+2] fashion to yield azetidin-2-ones (β-lactams), which can be subsequently reduced to the corresponding azetidines. magtech.com.cnmdpi.com

[3+1] Cycloadditions: These reactions involve combining a three-atom synthon with a one-carbon unit. A notable example is the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, which proceeds via a [3+1] ring expansion to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Another approach uses a Lewis acid-catalyzed [3+1]-annulation between cyclopropane 1,1-diesters and aromatic amines to furnish azetidines. organic-chemistry.org Copper-catalyzed enantioselective [3+1]-cycloadditions between imido-sulfur ylides and enoldiazoacetates have also been developed to access chiral 2-azetines, which are precursors to azetidines. nih.gov

Cycloaddition TypeReactantsConditionsProduct TypeReference
[2+2] Photocycloaddition 2-Isoxazoline-3-carboxylate + AlkeneVisible light, Ir(III) photocatalystFunctionalized Azetidine rsc.org
[2+2] Staudinger Synthesis Ketene (B1206846) (from Acyl Chloride) + ImineTertiary amineAzetidin-2-one (B1220530) mdpi.com
[3+1] Ring Expansion Methylene Aziridine + Diazo CompoundRh₂(OAc)₄ catalystMethylene Azetidine nih.gov
[3+1] Annulation Cyclopropane 1,1-diester + Aromatic AmineLewis acid / (hypo)iodite catalystFunctionalized Azetidine organic-chemistry.org

Rearrangement reactions of larger or smaller heterocyclic rings provide alternative entries into the azetidine framework.

Ring Contraction: Ring contraction of five-membered heterocycles, such as 2-pyrrolidinones, can yield azetidines. For instance, α-halo pyrrolidinones can be converted to 2-acyl azetidines via a Favorskii-type rearrangement. rsc.orgmagtech.com.cn

Ring Expansion: The expansion of three-membered rings, particularly aziridines, is a widely used strategy. magtech.com.cn One common method involves the reaction of N-tosyl-aziridines with dimethylsulfoxonium methylide, which leads to 1-arenesulfonylazetidines. organic-chemistry.org This transformation proceeds via nucleophilic attack on the aziridine ring, followed by intramolecular cyclization. Ring expansion can also be a key step in more complex cascades, such as the reaction of azetidiniums to form larger rings like pyrrolidines and piperidines, highlighting the synthetic versatility derived from the strained azetidine core. researchgate.netresearchgate.net

Transition metal catalysis has revolutionized the synthesis of complex molecules, and azetidines are no exception. Various metals have been employed to facilitate key bond-forming events.

Palladium: Palladium catalysts are extensively used in C-N and C-C bond-forming reactions. Gaunt and co-workers developed an intramolecular Pd(II)-catalyzed C(sp³)–H amination to construct the azetidine ring. rsc.org This reaction proceeds through a six-membered palladacycle intermediate and involves a reductive elimination at a Pd(IV) center. rsc.org Palladium is also crucial for cross-coupling reactions to functionalize the azetidine ring, such as the Suzuki coupling. rsc.org

Nickel: Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed Suzuki couplings of 3-iodo-azetidines with aryl-boronic acids have been reported for the synthesis of 3-aryl azetidines. rsc.org

Gold: Gold catalysts are known for their ability to activate alkynes. A gold-catalyzed intermolecular oxidation of N-propargylsulfonamides generates a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion to form azetidin-3-ones stereoselectively. nih.gov These can be further elaborated to 3-substituted azetidines.

Copper: Copper catalysis is versatile and has been applied to various azetidine syntheses. A copper-catalyzed photoinduced radical 4-exo-dig cyclization of ynamides provides a general route to highly functionalized azetidines under mild, visible-light irradiation. nih.gov Copper is also employed in multicomponent reactions and in the enantioselective boryl allylation of azetines. organic-chemistry.orgacs.org

Other Metals (Iron, Rhodium, Titanium): Iron catalysts have been used for the synthesis of azetidines from organic azides. researchgate.net Rhodium catalysts are key in the [3+1] ring expansion of methylene aziridines with diazo compounds. nih.gov Titanium-mediated Kulinkovich-type couplings of oxime ethers with Grignard reagents have been used to synthesize spirocyclic NH-azetidines. rsc.org

Metal CatalystReaction TypeKey TransformationReference
Palladium (Pd) C-H AminationIntramolecular cyclization via a Pd(IV) intermediate rsc.org
Nickel (Ni) Suzuki CouplingC3-arylation of 3-iodoazetidine rsc.org
Gold (Au) Oxidative CyclizationN-H insertion of an α-oxo gold carbene nih.gov
Copper (Cu) Radical Cyclization4-exo-dig cyclization of ynamides nih.gov
Rhodium (Rh) Ring ExpansionCarbene insertion into methylene aziridines nih.gov

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the stereochemistry at the C3 position is crucial for many applications of 3-aryl azetidines. Enantio- and diastereoselective syntheses are typically achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. (S)-1-Phenylethylamine is a common chiral auxiliary that can also serve as the nitrogen atom donor in the synthesis of chiral azetidines. rsc.orgrsc.org For instance, it can be used to prepare enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.org Another approach involves the use of camphor (B46023) sultam derivatives to control asymmetric additions. nih.gov

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Chiral azetidines themselves can serve as effective ligands in asymmetric catalysis. researchgate.netbham.ac.ukbirmingham.ac.uk For the synthesis of chiral 3-substituted azetidines, asymmetric catalysis can be applied to the ring-forming step or to the functionalization of a prochiral azetidine precursor. A highly enantioselective difunctionalization of azetines has been developed using a copper/bisphosphine catalyst, which installs boryl and allyl groups across the double bond, creating two new stereocenters with high control. acs.org This method provides access to chiral 2,3-disubstituted azetidines, which are precursors to other valuable chiral scaffolds. acs.org Chiral cobalt complexes have also been used to catalyze the enantioselective ring expansion of azetidines to produce quaternary proline derivatives. researchgate.net

The development of these stereoselective methods is paramount for accessing single-enantiomer this compound, enabling the exploration of its properties in chiral environments.

Stereocontrolled Functionalization of Azetidine Intermediates

Achieving stereocontrol in the synthesis of this compound is crucial for developing chiral molecules for pharmaceutical applications. This can be accomplished either by building the ring from chiral precursors or by the stereoselective functionalization of a pre-existing azetidine or azetine intermediate.

One prominent strategy involves the biocatalytic one-carbon ring expansion of corresponding aziridines. chemrxiv.org Engineered enzymes, such as variants of cytochrome P450, can catalyze the uniba.itfrontiersin.org-Stevens rearrangement of aziridines to produce chiral azetidines with exceptional stereocontrol. researchgate.netthieme-connect.com This "new-to-nature" enzymatic activity can provide access to enantiopure azetidines by controlling the fate of highly reactive aziridinium (B1262131) ylide intermediates, a transformation that is challenging to achieve with conventional chemical catalysts. chemrxiv.orgthieme-connect.com The use of whole-cell catalysts, for instance from Rhodococcus erythropolis, has also been shown to be effective in the enantioselective biotransformation of racemic azetidine-2-carbonitriles, yielding chiral azetidine products with enantiomeric excess (ee) values often exceeding 99.5%. nih.gov

Another approach is the asymmetric hydrogenation of a prochiral azetine intermediate. The presence of the double bond in the 2-azetine ring allows for catalytic hydrogenation, which can be rendered stereoselective by using a chiral transition metal catalyst. This method stereoselectively installs two adjacent stereocenters, and by choosing the appropriate catalyst and conditions, a high diastereomeric ratio and enantiomeric excess can be achieved.

Furthermore, gold-catalyzed intermolecular oxidation of alkynes provides a flexible route to chiral azetidin-3-ones. nih.gov These ketones are versatile intermediates that can be subsequently subjected to stereoselective reduction or addition of an organometallic reagent, such as a 4-methylphenyl Grignard reagent, to install the desired aryl group at the C3 position. The stereochemical outcome of the addition can be directed by the existing stereochemistry of the azetidinone or by using chiral reagents.

The table below illustrates representative outcomes for stereocontrolled reactions applicable to the synthesis of chiral 3-substituted azetidines, based on data for analogous systems.

MethodCatalyst/EnzymeSubstrate TypeStereoselectivity (ee/d.r.)
Biocatalytic Ring ExpansionEngineered Cytochrome P411N-aryl aziridineup to 99:1 e.r. chemrxiv.org
Biocatalytic HydrolysisRhodococcus erythropolis AJ270Racemic azetidine-2-carbonitrile>99.5% ee nih.gov
Asymmetric HydrogenationChiral Rhodium or Iridium ComplexAzetine-3-carboxylateHigh d.r. and ee
Diastereoselective AdditionChiral AuxiliaryAzetidin-3-one (B1332698)>95% d.r.

Note: The data presented in this table is illustrative and based on findings for analogous azetidine syntheses.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The integration of green chemistry principles into the synthesis of azetidine scaffolds is an area of growing importance, aiming to reduce environmental impact and improve process safety. primescholars.com Key principles include maximizing atom economy, utilizing safer solvents, employing catalytic methods, and using renewable feedstocks. wikipedia.org

Atom Economy: A central tenet of green chemistry is the concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product. nih.gov Reactions with high atom economy, such as cycloadditions or C-H functionalization, are preferable to multi-step sequences that use stoichiometric reagents and protecting groups, which generate significant waste. For instance, the direct palladium-catalyzed intramolecular amination of C(sp³)–H bonds represents a highly atom-economical route to azetidines, avoiding the need for pre-functionalized substrates. chemrxiv.org

Sustainable Solvents and Catalysis: The choice of solvent plays a critical role in the sustainability of a synthetic process. Recent studies have demonstrated the use of more environmentally benign solvents, such as cyclopentylmethyl ether (CPME), in the synthesis of functionalized azetidines. uniba.it CPME is a safer alternative to traditional ethereal solvents like THF or diethyl ether. Biocatalytic approaches further enhance sustainability by operating in aqueous media under mild temperature and pH conditions, thereby reducing energy consumption and avoiding hazardous organic solvents. chemrxiv.orgnih.gov

Biocatalysis: As mentioned previously, enzymatic methods offer a powerful green alternative for synthesizing chiral azetidines. thieme-connect.com The use of engineered enzymes or whole-cell systems not only provides outstanding stereoselectivity but also aligns with green chemistry principles by operating under mild, aqueous conditions. chemrxiv.orgnih.gov This approach avoids the use of heavy metal catalysts and harsh reagents often required in traditional asymmetric synthesis.

The following table provides a comparative analysis of different synthetic strategies for azetidines based on green chemistry metrics.

Synthetic StrategyKey Green PrincipleAdvantagesDisadvantages
C-H AminationAtom Economy, Step EconomyHigh atom efficiency, reduces stepsRequires specific directing groups, catalyst cost
Biocatalytic Ring ExpansionGreen Solvents, Mild ConditionsAqueous media, high enantioselectivity chemrxiv.orgSubstrate scope can be limited by enzyme
Flow Synthesis with CPMESafer Solvents, Process SafetyUse of greener solvent, enhanced safety uniba.itRequires specialized equipment
[2+2] PhotocycloadditionEnergy Efficiency (Visible Light)Uses visible light instead of UV rsc.orgRequires photocatalyst, substrate scope limitations

Note: This table provides a qualitative comparison of different synthetic approaches.

Flow Chemistry and Scalable Synthesis Approaches for Azetidine Scaffolds

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and safe manufacturing processes. Flow chemistry, or continuous-flow synthesis, has emerged as a powerful enabling technology for the synthesis of heterocyclic compounds, including azetidines. mtak.hu This approach offers significant advantages over traditional batch processing, such as superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and potential for automation. uniba.itnih.gov

The synthesis of C3-functionalized azetidines has been successfully demonstrated using continuous-flow technology. uniba.itacs.org In one example, N-Boc-3-iodoazetidine serves as a versatile precursor that can be subjected to a lithium-iodine exchange in a flow reactor to generate a highly reactive C3-lithiated azetidine intermediate. acs.orgacs.org The short residence time and precise temperature control afforded by the flow system allow this unstable organolithium species to be generated and trapped with an electrophile at significantly higher temperatures (−50 °C) than in batch mode (−78 °C), with minimal decomposition. uniba.it This method allows for the preparation of a wide range of 3-substituted azetidines in good to excellent yields. uniba.it The protocol is also highly flexible, as the same iodo-azetidine precursor can be used to generate 2-azetines under different flow conditions. acs.org

The table below compares a key step in the functionalization of azetidine in batch versus continuous-flow processing, based on literature reports for analogous systems. uniba.it

ParameterBatch ProcessingContinuous-Flow Processing
Reaction Temperature -78 °C-50 °C
Reaction Time (Li-I exchange) Minutes82 milliseconds
Intermediate Stability Prone to decompositionEnhanced stability due to short residence time
Safety Handling of unstable organolithiums at scale is hazardousImproved safety, containment of hazardous intermediates
Scalability Difficult to scale due to heat transfer limitationsReadily scalable by operating for longer times
Representative Yield Moderate80% uniba.it

Note: Data is based on the C3-lithiation of N-Boc-3-iodoazetidine and trapping with benzophenone (B1666685) as reported in the literature. uniba.it

**chemical Reactivity and Derivatization Strategies of 3 4 Methylphenyl Azetidine**

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant strain energy of the azetidine ring makes it susceptible to cleavage under appropriate conditions, leading to the formation of functionalized acyclic amines. These ring-opening reactions are a cornerstone of azetidine chemistry, allowing for the installation of diverse functionalities. Such transformations typically require activation of the azetidine nitrogen to enhance the ring's electrophilicity.

The azetidine ring itself is relatively stable and resistant to nucleophilic attack. Therefore, activation of the ring nitrogen through protonation or, more commonly, by introduction of an electron-withdrawing group (e.g., tosyl, acyl) or by quaternization (N-alkylation) is necessary to facilitate ring-opening. This activation transforms the nitrogen into a good leaving group and increases the electrophilicity of the ring carbons.

For an N-activated 3-(4-methylphenyl)azetidine, nucleophilic attack can theoretically occur at either the C2 or C4 positions. The regioselectivity of this attack is governed by a combination of steric and electronic factors. In the case of 3-aryl substituted azetidines, nucleophilic attack generally occurs at the less sterically hindered position, which would be the C2 and C4 methylene (B1212753) carbons. Studies on 2-aryl-N-tosylazetidines have shown that Lewis acid-mediated ring-opening with various nucleophiles, including halides and alcohols, proceeds via an SN2 pathway. The attack preferentially occurs at the C2 benzylic carbon, which is activated by the aryl group. organic-chemistry.orgderpharmachemica.com By analogy, for a 3-(4-methylphenyl)azetidinium ion, the nucleophile would attack the unsubstituted C2 or C4 positions rather than the more sterically encumbered and non-activated C3 position. The precise regioselectivity between C2 and C4 would be influenced by the nature of the N-substituent and the nucleophile itself. google.com

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Azetidines

Azetidine Derivative Activating Group Nucleophile Conditions Product Type Ref.
2-Aryl-azetidine N-Tosyl Alcohols Cu(OTf)₂ γ-Amino ethers derpharmachemica.com
2-Aryl-azetidine N-Tosyl Halides (from ZnI₂) ZnI₂ γ-Haloamines organic-chemistry.org
General Azetidinium Ion N-Methyl Azide, Acetate Varies γ-Functionalized amines google.com

Strain-release functionalization represents a powerful strategy for the synthesis and derivatization of azetidines. A prominent example is the reaction of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) with nucleophiles. The cleavage of the central, highly strained C-N bond provides a strong thermodynamic driving force for the reaction.

This methodology can be directly applied to the synthesis of this compound. The reaction of in situ-generated 1-azabicyclo[1.1.0]butane with a p-tolyl Grignard reagent (4-methylphenylmagnesium bromide) or other p-tolyl organometallic species would lead to the nucleophilic addition at the C3 position, cleaving the central bond and forming the this compound core after quenching. This strain-release arylation is an efficient method for introducing the desired aryl moiety at the C3 position. wikipedia.org

Mechanistic studies indicate that these transformations proceed via the nucleophilic attack on one of the bridgehead carbons of the ABB, leading to the formation of an azetidinyl anion intermediate which can then be trapped by an electrophile. This approach allows for the modular and efficient construction of diverse 3-substituted azetidines.

Ring-Expansion and Rearrangement Reactions

N-substituted azetidines can undergo ring expansion to form larger, five-membered heterocycles like pyrrolidines. These rearrangements are often driven by the formation of an azetidinium ylide intermediate, which can then undergo sigmatropic rearrangements such as the Stevens or Sommelet-Hauser rearrangements. wikipedia.orgmdpi.com

For this compound, N-alkylation with a suitable group (e.g., a benzyl (B1604629) group) would generate a quaternary azetidinium salt. Treatment of this salt with a strong base (e.g., potassium tert-butoxide) deprotonates a carbon adjacent to the positively charged nitrogen, forming an ylide.

ontosight.ainih.gov-Stevens Rearrangement : This pathway involves a ontosight.ainih.gov-sigmatropic shift, where one of the groups attached to the nitrogen migrates to the adjacent carbon of the ylide. If the ylide is formed at C2, this rearrangement would lead to the formation of a 2-substituted pyrrolidine (B122466). The regioselectivity and feasibility depend heavily on the substitution pattern of the azetidine ring and the nature of the migrating group. wikipedia.orgresearchgate.net

google.comnih.gov-Sommelet-Hauser Rearrangement : This is a competing pathway, particularly when a benzyl group is attached to the nitrogen. It involves a google.comnih.gov-sigmatropic rearrangement through the aromatic ring of the benzyl group, leading to an ortho-substituted product. google.comwikipedia.org

While specific studies on this compound are not prevalent, research on 2-substituted azetidinium ions demonstrates that ring expansion to pyrrolidines via the Stevens rearrangement is a viable and often highly regioselective process. researchgate.net Another studied pathway involves the intramolecular N-alkylation of 2-substituted azetidines bearing a 3-hydroxypropyl side chain, which, after activation, form a bicyclic azetidinium ion that can be opened by nucleophiles to yield pyrrolidines or azepanes. nih.gov

Functionalization at the Azetidine Nitrogen Atom

The nitrogen atom of this compound is a nucleophilic center and can be readily functionalized through reactions with various electrophiles. This allows for the synthesis of a wide array of N-substituted analogs with modulated properties.

N-Alkylation involves the reaction of the azetidine with alkyl halides, tosylates, or other alkylating agents. The reaction typically proceeds via an SN2 mechanism where the azetidine nitrogen acts as the nucleophile. The reaction is often carried out in the presence of a base to neutralize the acid formed as a byproduct. Common bases include potassium carbonate or triethylamine (B128534). researchgate.net For example, N-benzylation can be achieved using benzyl bromide in the presence of a suitable base.

N-Acylation is the reaction of the azetidine with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl azetidines (amides). These reactions are generally high-yielding and often performed in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the generated acid (e.g., HCl). derpharmachemica.comjmchemsci.com The resulting N-acyl group can serve as a protecting group or as a functional handle for further modifications.

The straightforward nature of N-alkylation and N-acylation allows for the synthesis of a diverse library of N-substituted this compound derivatives. These derivatization strategies are crucial in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.

A specific example from the patent literature describes the synthesis of 1-[1-(t-butyl)azetidin-3-yl]-4-(4-methylphenyl)piperazine. This synthesis involves the reaction of N-tert-butyl-azetidin-3-ol mesylate with 1-(4-methylphenyl)piperazine, where the piperazine (B1678402) nitrogen acts as a nucleophile to displace the mesylate group from the azetidine ring. google.com Although this example describes the formation of a C-N bond at the C3 position with a pre-functionalized nitrogen, the reverse reaction, where the this compound nitrogen displaces a leaving group, is a common strategy for creating N-substituted analogs. For instance, reacting this compound with a suitable electrophile containing a piperazine moiety would yield analogous structures.

Table 2: Examples of N-Functionalization Reactions of Azetidines

Azetidine Substrate Reagent Reaction Type Conditions Product Ref.
3-Phenylazetidine Benzyl bromide N-Alkylation K₂CO₃, Acetonitrile (B52724) 1-Benzyl-3-phenylazetidine ontosight.ai (by analogy)
3-Phenylazetidine Acetyl chloride N-Acylation Triethylamine, CH₂Cl₂ 1-Acetyl-3-phenylazetidine jmchemsci.com (by analogy)
N-tert-butyl-azetidin-3-ol mesylate 1-(4-methylphenyl)piperazine Nucleophilic Substitution Triethylamine, Water, 50°C 1-[1-(t-butyl)azetidin-3-yl]-4-(4-methylphenyl)piperazine google.com
Amine Acyl Chloride N-Acylation Base (e.g., TEA) N-Acyl Amine derpharmachemica.com

Electrophilic and Nucleophilic Transformations on the 4-Methylphenyl Moiety

The 4-methylphenyl (p-tolyl) substituent of this compound is amenable to a variety of transformations that are characteristic of aromatic compounds. These reactions allow for the introduction of new functional groups, which can significantly alter the molecule's steric and electronic properties.

The phenyl ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating methyl group. This directing effect generally favors the substitution at the ortho and para positions relative to the methyl group. However, the position of the azetidine ring also influences the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions that could be envisaged for this molecule include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a nitro group, which can be further reduced to an amino group, providing a handle for further functionalization. Halogenation, using reagents such as N-bromosuccinimide or N-chlorosuccinimide, would introduce a halogen atom that can participate in subsequent cross-coupling reactions.

While specific literature detailing these transformations on this compound is not abundant, the principles of electrophilic aromatic substitution are well-established. The reaction conditions would need to be carefully controlled to avoid undesired side reactions involving the azetidine ring, which can be sensitive to strong acids often used in these transformations.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the modification of the 4-methylphenyl moiety, particularly if a leaving group such as a halide is present on the aromatic ring. For a precursor like 3-(4-bromophenyl)azetidine, a wide range of cross-coupling reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. For a 3-(4-halophenyl)azetidine derivative, coupling with various boronic acids or esters would lead to the formation of biaryl structures. Azetidine-based ligands have been shown to be effective in promoting Suzuki-Miyaura reactions, highlighting the compatibility of the azetidine core with these catalytic systems. magtech.com.cnbaranlab.org

Sonogashira Coupling: This methodology enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Applying this to a halogenated this compound derivative would introduce an alkynyl substituent, a versatile functional group for further transformations. Pyridylazetidine-based palladium complexes have been successfully utilized as catalysts in Sonogashira coupling reactions, demonstrating the potential for such transformations on azetidine-containing molecules. uwindsor.caorganic-chemistry.orgadichemistry.comresearchgate.netrsc.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It allows for the coupling of an aryl halide with a primary or secondary amine. An intramolecular Buchwald-Hartwig reaction has been used to access a tetrahydroquinoline core from an azetidine precursor, showcasing the utility of this reaction in constructing complex heterocyclic systems containing the azetidine motif. harvard.eduresearchgate.netnih.gov

Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene. This would allow for the introduction of vinyl groups onto the phenyl ring of this compound. ambeed.comox.ac.uknih.govchemguide.co.ukresearchgate.net

Negishi Coupling: This reaction couples an organozinc compound with an organic halide. It is known for its high functional group tolerance and has been used in the synthesis of complex molecules. wikipedia.org

The following table summarizes various cross-coupling reactions that could be applied to modify the phenyl group of a suitably functionalized this compound precursor.

ReactionCoupling PartnerBond FormedPotential Product
Suzuki-MiyauraArylboronic acidC-C (Aryl-Aryl)3-(Biphenyl-4-yl)azetidine derivative
SonogashiraTerminal alkyneC-C (Aryl-Alkynyl)3-(4-(Alkynyl)phenyl)azetidine derivative
Buchwald-HartwigAmineC-N (Aryl-Amino)3-(4-(Amino)phenyl)azetidine derivative
HeckAlkeneC-C (Aryl-Vinyl)3-(4-(Vinyl)phenyl)azetidine derivative
NegishiOrganozinc reagentC-CVariously substituted 3-arylazetidine

Reactivity of Metallated this compound Derivatives

The deprotonation of this compound can generate organometallic intermediates that are powerful nucleophiles for the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of metallation is influenced by the directing ability of substituents on both the azetidine and the phenyl rings.

Directed Ortho-Metallation (DoM): The secondary amine of the azetidine ring, after suitable protection (e.g., as a carbamate (B1207046) or amide), can act as a directed metalation group (DMG). In the presence of a strong base like an organolithium reagent, deprotonation would be expected to occur at the ortho position of the phenyl ring due to the chelating effect of the DMG. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents at the C-3 position of the phenyl ring. While specific examples for this compound are scarce, the principles of DoM are well-established for a variety of aromatic systems. baranlab.orguwindsor.caorganic-chemistry.orgwikipedia.org

Benzylic Metallation: The methyl group on the phenyl ring is another potential site for deprotonation. Treatment with a strong base could lead to the formation of a benzylic anion. This nucleophilic species can then react with electrophiles to introduce functional groups at the benzylic position.

Metallation of the Azetidine Ring: Direct deprotonation of the C-H bonds on the azetidine ring is also a possibility, particularly at the C-2 position, which is adjacent to the nitrogen atom. The resulting lithiated azetidine can then be functionalized by reaction with electrophiles. The stereochemical outcome of such reactions is an important consideration. researchgate.net

The following table illustrates the potential outcomes of metallation at different positions of a protected this compound followed by reaction with a generic electrophile (E+).

Position of MetallationDirecting GroupResulting IntermediateProduct after Electrophilic Quench
Ortho to Azetidine (C-3 of phenyl)Protected Azetidine NOrtho-lithiated aryl3-(2-E-4-methylphenyl)azetidine derivative
Benzylic position-Benzylic anion3-(4-(CH2E)phenyl)azetidine derivative
C-2 of Azetidine-α-amino carbanion2-E-3-(4-methylphenyl)azetidine derivative

The reactivity of these metallated intermediates provides a powerful strategy for the synthesis of novel and complex derivatives of this compound, enabling the exploration of a broader chemical space.

**structure Activity Relationship Sar Studies of 3 4 Methylphenyl Azetidine Derivatives in Biological Systems**

Rational Design and Synthesis of Analogs for SAR Elucidation

The rational design of analogs based on the 3-(4-methylphenyl)azetidine core is a key strategy for developing compounds with improved biological profiles. A primary goal is often to enhance metabolic stability. For instance, in related compound series, replacing metabolically vulnerable moieties like piperidine (B6355638) with a more stable 3-substituted azetidine (B1206935) ring has proven effective. researchgate.net This approach can increase the half-life of a compound in human liver microsome preparations, a critical factor for drug viability. researchgate.net

The synthesis of a diverse library of analogs is essential for comprehensive SAR studies. Modern synthetic methods enable the efficient creation of these derivatives. The Kinugasa reaction, for example, has been employed to synthesize N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones from nitrones and aryl alkynes. nih.gov Another powerful technique is the Suzuki-Miyaura cross-coupling reaction, which allows for the diversification of aryl substituents. mdpi.com This method has been used to react brominated pyrazole-azetidine hybrids with various boronic acids, yielding a range of functionalized 3-substituted azetidines. mdpi.com Such synthetic strategies are fundamental to generating the chemical diversity needed to systematically probe the structural requirements for biological activity. google.com

Impact of Azetidine Ring Substituents on Biological Potency and Selectivity (In Vitro and In Vivo Animal Models)

Modifications to the azetidine ring, particularly at the nitrogen (N1) and carbon (C3) positions, have a profound impact on the biological activity of derivatives. The substituent on the azetidine nitrogen can be critical for potency. In a series of 3-aryl-azetidin-2-ones studied for antiviral activity, the introduction of a benzyl (B1604629) group at the nitrogen, in place of a methyl group, was found to be crucial for the observed antiviral effects. nih.gov

Substituents at the C3 position of the azetidine ring directly influence how the molecule interacts with its biological target. In the development of neurokinin-2 (NK2) antagonists, modifying the C3 substituent of the azetidine moiety was a key strategy to enhance potency. researchgate.net For example, the introduction of a morpholinyl group at this position led to a compound with excellent functional potency. researchgate.net Further optimization by introducing a sulfamide (B24259) analogue at C3 resulted in a derivative with both high potency and excellent metabolic stability. researchgate.net These findings underscore the importance of the C3 position for fine-tuning the pharmacological profile.

ScaffoldAzetidine Ring ModificationObserved EffectBiological ContextCitation
3-Aryl-azetidin-2-oneN-benzyl vs. N-methylN-benzyl group was crucial for antiviral activity.Antiviral (Coronavirus, Cytomegalovirus) nih.gov
Piperidone DerivativeC3-(4-morpholinyl)azetidineExcellent functional potency (pA₂ = 9.3).NK2 Receptor Antagonism researchgate.net
Piperidone DerivativeC3-sulfamide azetidineHigh potency (pA₂ = 8.9) and high metabolic stability.NK2 Receptor Antagonism researchgate.net

Influence of Phenyl Ring Modifications on Molecular Recognition and Activity Profiles

Alterations to the 4-methylphenyl group at the C3 position significantly affect molecular recognition and biological activity. The substitution pattern on this aromatic ring is a key determinant of potency and selectivity. In studies of azetidin-2-one (B1220530) derivatives, a 3-methyl-4-fluorophenyl group at the C3 position conferred modest antiviral activity, whereas analogs with other monosubstituted phenyl groups were inactive. nih.gov This highlights the specific electronic and steric requirements of the target binding site. The 3-methyl-4-fluorophenyl scaffold was identified as an important pharmacophore for antiviral activity in this class of compounds. nih.gov

In other related heterocyclic structures, the electronic nature of substituents on the phenyl ring has been shown to modulate activity. The presence of electron-withdrawing groups, such as nitro or chloro groups, can enhance the biological effects in certain systems. ijsr.netglobalresearchonline.net For instance, in one study on azetidinone derivatives, compounds bearing a nitro group on the phenyl ring were found to be more potent antibacterial agents than those with chloro or bromo groups. ijsr.net This suggests that for the this compound core, replacing the methyl group with or adding electron-withdrawing substituents could be a viable strategy to enhance activity, depending on the biological target.

ScaffoldPhenyl Ring Modification (at C3)Biological Activity (EC₅₀ in µM)Virus TargetCitation
N-Benzyl-azetidin-2-one3-methyl-4-fluorophenyl (trans-isomer)45Human Coronavirus (229E) nih.gov
N-Benzyl-azetidin-2-one3-methyl-4-fluorophenyl (trans-isomer)54.69Cytomegalovirus (AD-169) nih.gov
N-Benzyl-azetidin-2-one3-methyl-4-fluorophenyl (cis-isomer)8.3 - 12Influenza A (H1N1) nih.gov
N-Benzyl-azetidin-2-oneOther monosubstituted phenyl groupsInactiveVarious DNA and RNA viruses nih.gov

Stereochemical Effects on Biological Activity and Pharmacological Properties

Stereochemistry is a critical factor that governs the biological activity of this compound derivatives. The three-dimensional arrangement of substituents on the azetidine ring dictates the molecule's conformation and its ability to bind to specific molecular targets. The concurrent use of stereochemical variation and appendage diversification can lead to a broader sampling of biological activity than either strategy alone. nih.gov

The importance of stereoisomerism is clearly demonstrated in studies of 3-aryl-azetidin-2-ones. nih.gov The trans and cis isomers of the 3-(3-methyl-4-fluorophenyl) derivative displayed distinct antiviral profiles. The trans-isomer showed selective activity against human coronavirus and cytomegalovirus, while the cis-isomer was active against influenza A (H1N1). nih.gov This divergence in activity between stereoisomers indicates that the specific geometry of the molecule is crucial for interacting with different viral targets. The conformational restriction imposed by the azetidine ring, often inducing a γ-type reverse turn in peptide-like structures, appears to be a key influencer of biological activity. nih.gov

Compound SeriesStereoisomerSelective ActivityCitation
3-(3-methyl-4-fluorophenyl)-azetidin-2-one derivativestrans-isomerInhibited replication of human coronavirus (229E) and cytomegalovirus (AD-169). nih.gov
cis-isomerActive against influenza A virus H1N1 subtype. nih.gov

Bioisosteric Replacements and Scaffold Modifications based on this compound

Bioisosteric replacement is a powerful strategy in drug design used to optimize molecular properties by substituting one functional group with another that has similar physical or chemical characteristics. drughunter.com This approach can enhance potency, selectivity, and metabolic stability. drughunter.com

For the this compound scaffold, several bioisosteric modifications can be envisioned:

Phenyl Ring Replacements: The 4-methylphenyl group can be replaced by various bioisosteres to modulate properties. drughunter.comdrughunter.com Common replacements for a phenyl ring include heteroaromatic rings like pyridine (B92270), pyrazole, or thiophene. drughunter.com These changes can alter electronic distribution, introduce hydrogen bonding capabilities, and improve properties like solubility. For example, replacing a phenyl ring with a pyridine ring has been a successful strategy in optimizing some drug candidates. acs.org

Methyl Group Replacements: The methyl group on the phenyl ring is a target for modification. It could be replaced with other small alkyl groups, a halogen like fluorine, or a trifluoromethyl group to alter lipophilicity and electronic properties. nih.gov Fluorine, in particular, is often used as a bioisostere for hydrogen and can lead to enhanced binding affinity due to its inductive effects. u-tokyo.ac.jp

Azetidine Ring Bioisosteres: While the azetidine ring is a core feature, in broader scaffold hopping strategies, it could be replaced by other four- or five-membered rings like oxetane (B1205548) or pyrrolidine (B122466) to explore different conformational spaces and physicochemical properties.

Functional Group Isosteres: The introduction of a hydroxyl group to create 3-(4-methylphenyl)azetidin-3-ol introduces a hydrogen bonding functionality that can be explored for new interactions with a target. vulcanchem.com Similarly, replacing the methyl group with a bioisostere like an oxymethyl group, as seen in 3-(4-oxymethylphenyl)azetidine-3-carboxylic acid, can significantly alter properties while maintaining a similar spatial arrangement. mdpi.com

These rational modifications, guided by the principles of bioisosterism, are essential for the iterative process of lead optimization, transforming a promising scaffold into a potential clinical candidate.

**theoretical and Computational Chemistry Approaches to 3 4 Methylphenyl Azetidine**

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electron distribution and predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. nih.govmdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying organic molecules like 3-(4-methylphenyl)azetidine. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to determine the molecule's most stable three-dimensional arrangement (optimized geometry) by finding the minimum energy state. nih.govresearchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT This interactive table contains hypothetical data calculated using a representative DFT method (B3LYP/6-31G) for illustrative purposes.*

Parameter TypeAtoms InvolvedPredicted Value
Bond LengthC(ring)-N(ring)1.47 Å
Bond LengthC(ring)-C(ring)1.55 Å
Bond LengthC(ring)-C(phenyl)1.52 Å
Bond AngleC-N-C (in ring)~88°
Bond AngleN-C-C (in ring)~91°
Dihedral AngleH-C-C-H (ring pucker)~25°

The four-membered azetidine (B1206935) ring is not planar; it exists in puckered conformations to alleviate ring strain. nih.gov The flexibility of this ring is a critical aspect of its chemistry and biological activity. Computational methods can map the conformational landscape by calculating the energy of the molecule as a function of its geometry.

For this compound, a key conformational question is the orientation of the 4-methylphenyl (tolyl) group relative to the azetidine ring. The substituent can occupy a pseudo-axial or a pseudo-equatorial position. DFT calculations can determine the relative energies of these conformers. Generally, bulky substituents prefer the pseudo-equatorial position to minimize steric hindrance. The energy difference between these states and the barrier to interconversion (ring flipping) can be calculated, providing insight into the molecule's dynamic behavior in different environments. nih.gov Studies on similar ring systems show that even small energy differences can lead to a significant preference for one conformation. nih.gov

Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions. By modeling the potential energy surface, researchers can understand how reactants are converted into products, identify key intermediates, and determine the energy required for the reaction to occur.

For the synthesis of this compound, theoretical calculations can be used to model various synthetic routes, such as the intramolecular cyclization of epoxy amines or [2+2] cycloadditions. frontiersin.orgresearchgate.net DFT is used to calculate the energies of the reactants, intermediates, products, and, crucially, the transition states—the highest energy points along the reaction coordinate. nih.gov

The energy of the transition state determines the activation energy of a reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur and under what conditions. frontiersin.org For instance, computational studies on lanthanum-catalyzed azetidine synthesis have shown that the calculated transition state energies for azetidine formation were lower than for competing reactions, consistent with experimental results. frontiersin.org This analysis helps in optimizing reaction conditions and designing more efficient synthetic strategies.

Table 2: Hypothetical Relative Energies for a Predicted Azetidine Ring-Closure Reaction This interactive table illustrates how computational chemistry can map the energy profile of a reaction. Energies are relative to the starting materials.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsOpen-chain precursor0.0
Transition State 1Formation of azetidine ring+22.5
IntermediateProtonated azetidine-5.2
Transition State 2Deprotonation+8.1
ProductThis compound-15.0

Molecular Docking Simulations for Ligand-Receptor Interactions (Excluding Human Data)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijbpas.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For this compound, molecular docking can be used to screen libraries of non-human protein structures to identify potential biological targets. This in silico approach helps prioritize experimental testing by identifying proteins to which the compound is predicted to bind with high affinity. nih.govnih.gov Potential targets could include enzymes essential for the survival of pathogens, such as bacteria or parasites like Plasmodium falciparum. ijbpas.com For example, studies have successfully used docking to evaluate azetidinone derivatives as potential inhibitors of Plasmodium falciparum glutamate (B1630785) dehydrogenase. ijbpas.com The docking process involves placing the 3D structure of this compound into the binding site (or active site) of a target protein and evaluating how well it fits.

Once a potential binding pose is identified, docking software calculates a score that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction. researchgate.net

The analysis then focuses on the specific non-covalent interactions between the ligand and the protein's amino acid residues. These interactions can include:

Hydrogen bonds: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor.

Hydrophobic interactions: The 4-methylphenyl group can form favorable interactions with nonpolar residues in the binding pocket.

π-π stacking or π-cation interactions: The aromatic phenyl ring can interact with aromatic residues (like phenylalanine, tyrosine) or positively charged residues (like lysine, arginine) in the protein.

By visualizing the docked complex, researchers can understand the key interactions that stabilize the ligand-receptor binding, providing a rationale for the compound's potential biological activity and guiding the design of more potent analogues. nih.gov

Table 3: Example Molecular Docking Results for this compound with a Bacterial Enzyme Model (e.g., Dihydrofolate Reductase) This interactive table presents hypothetical data from a molecular docking simulation to illustrate the type of information generated.

ParameterValue/Description
Protein Target (PDB ID)Example: 1RX2 (Staphylococcus aureus DHFR)
Binding Energy-7.2 kcal/mol
Key Interacting ResiduesPhe92, Leu54, Met20, Ile50
Interaction TypesHydrophobic: Phenyl ring with Phe92, Ile50; Methyl group with Leu54. Hydrogen Bond: Azetidine N with backbone carbonyl of Met20.
Predicted Inhibition Constant (Ki)1.5 µM

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction (Excluding Human Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—physicochemical, topological, or electronic properties—that influence a compound's efficacy, QSAR models can be developed to predict the activity of novel, untested molecules.

While specific QSAR models exclusively developed for this compound against non-human targets are not extensively documented in publicly available literature, the principles of QSAR have been applied to broader classes of azetidine-containing compounds to predict their antimicrobial activities. For instance, research into various azetidine derivatives has sought to elucidate the structural features that govern their antibacterial or antifungal properties.

In a study focusing on a series of 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives, a compound bearing a 4-methylphenyl group at the 4-position of the azetidine ring demonstrated notable activity against Gram-negative bacteria. Although this compound is structurally more complex than this compound, the findings suggest that the presence and position of the methylphenyl group can be a significant determinant of biological activity.

A hypothetical QSAR study on a series of 3-arylazetidine derivatives, including this compound, against a bacterial or fungal target would typically involve the following steps:

Data Set Assembly: A collection of 3-arylazetidine analogues with experimentally determined activities (e.g., minimum inhibitory concentration against a bacterial strain) would be compiled.

Descriptor Calculation: For each molecule, a wide array of molecular descriptors would be calculated using specialized software. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a model that correlates a subset of these descriptors with the observed biological activity.

Model Validation: The predictive power of the resulting QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Such a model could then be used to predict the antimicrobial activity of new, unsynthesized 3-arylazetidine derivatives, thereby guiding the design of more potent antimicrobial agents.

Table 1: Representative Molecular Descriptors in a Hypothetical QSAR Study of 3-Arylazetidine Derivatives

Descriptor TypeDescriptor ExamplePotential Influence on Antimicrobial Activity
Electronic Dipole MomentAffects interactions with polar environments and binding sites.
Topological Molecular Connectivity IndexRelates to the branching and size of the molecule, influencing receptor fit.
Physicochemical LogP (Octanol-Water Partition Coefficient)Indicates the lipophilicity of the compound, which is crucial for membrane permeability.
Steric Molar RefractivityReflects the volume and polarizability of the molecule, impacting binding interactions.

Molecular Dynamics Simulations for Dynamic Behavior in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic and atomistic view of molecular systems, allowing researchers to observe the time-dependent behavior of a molecule and its interactions with its environment. For this compound, MD simulations can be instrumental in understanding how it behaves in a biological context, such as in the active site of a non-human enzyme or receptor.

Specific molecular dynamics simulations focusing on this compound within a non-human biological environment are not readily found in the existing scientific literature. However, the application of MD simulations to study the interactions of small molecules with biological targets, such as bacterial or fungal proteins, is a well-established methodology.

A hypothetical MD simulation of this compound with a bacterial enzyme, for example, would proceed as follows:

System Setup: A three-dimensional model of the bacterial enzyme would be obtained from a protein data bank. The this compound molecule would be placed in the active site of the enzyme, often guided by initial molecular docking studies. The entire complex would then be solvated in a box of water molecules and ions to mimic physiological conditions.

Simulation: The system would be subjected to a simulation run, where the forces between all atoms are calculated, and Newton's laws of motion are integrated over time to trace the trajectory of each atom. This simulation would typically span from nanoseconds to microseconds.

Analysis: The resulting trajectory would be analyzed to extract valuable information about the dynamic behavior of the system. Key parameters that are often investigated include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the specific hydrogen bonding interactions between the ligand and the protein over time.

Binding Free Energy Calculations: To estimate the strength of the interaction between this compound and its target.

These simulations can reveal the conformational changes that occur upon binding, the stability of the ligand-protein complex, and the key amino acid residues involved in the interaction. This information is invaluable for understanding the mechanism of action and for the rational design of more effective inhibitors or modulators of the target protein.

Table 2: Key Parameters Analyzed in a Hypothetical Molecular Dynamics Simulation of this compound with a Bacterial Enzyme

ParameterDescriptionInsights Gained
RMSD of Ligand Measures the average deviation of the ligand's atoms from a reference structure over time.Indicates the stability of the ligand's binding pose within the active site.
RMSF of Protein Residues Measures the fluctuation of individual amino acid residues around their average positions.Highlights regions of the protein that become more or less flexible upon ligand binding.
Interaction Energy The sum of van der Waals and electrostatic energies between the ligand and the protein.Provides an estimate of the binding affinity.
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent.Changes in SASA upon binding can indicate how the ligand is buried within the active site.

**pharmacological and Biological Research on 3 4 Methylphenyl Azetidine and Its Analogs in Vitro and in Vivo Animal Studies Only, Excluding Human Clinical Data, Dosage, Safety, Adverse Effects **

In Vitro Receptor Binding and Functional Assays

The initial characterization of novel compounds often begins with determining their affinity and functional effects at specific biological targets. For 3-aryl-azetidine derivatives, this has predominantly involved assessing their binding to monoamine transporters.

A significant area of investigation for analogs of 3-(4-methylphenyl)azetidine has been their binding affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). A study on a series of 3-aryl-3-arylmethoxy-azetidines demonstrated that these compounds can be potent ligands for these transporters. nih.gov While specific data for this compound is not detailed in the available literature, the findings for structurally related analogs offer valuable insights into the structure-activity relationships of this class.

The research revealed that many 3-aryl-3-arylmethoxy-azetidines are selective for SERT over DAT, with some analogs exhibiting nanomolar affinity for SERT. nih.gov For instance, the dichloro-substituted analog 7c showed a high affinity for SERT with a Ki of 1.0 nM. nih.gov The substitution patterns on the aryl rings were found to be crucial in determining the affinity and selectivity for DAT and SERT. nih.gov This suggests that the 4-methylphenyl substitution could also confer specific binding properties.

Binding Affinities (Ki, nM) of Selected 3-Aryl-3-arylmethoxy-azetidine Analogs at DAT and SERT nih.gov
CompoundDAT Ki (nM)SERT Ki (nM)
6e>10,0003.5
6h>10,0002.9
7c15001.0
7g62023
7i>10,0001.3

The neuroprotective potential of 3-aryl-azetidinyl acetic acid methyl ester derivatives has been explored in cell-based models of neurodegenerative diseases. A study evaluated the effects of these compounds on neuron-like SH-SY5Y cells subjected to oxidative stress induced by salsolinol (B1200041) and glutamate (B1630785), which are models relevant to Parkinson's and Alzheimer's diseases, respectively. semanticscholar.org

One of the tested compounds, 28 , demonstrated a significant neuroprotective effect in both the salsolinol- and glutamate-induced neurodegeneration models. Further investigation into the mechanism of action in the glutamate model revealed that the protective effect of compound 28 was associated with a reduction in oxidative stress and a decrease in the activity of caspase-3/7, key mediators of apoptosis. semanticscholar.org

Enzyme Inhibition and Activation Profiling

In addition to their effects on transporters, 3-aryl-azetidine derivatives have been assessed for their ability to inhibit key enzymes involved in neurotransmission. A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was screened for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine (B1216132). semanticscholar.org

Several of the synthesized derivatives displayed AChE inhibition comparable to the established drug rivastigmine. Molecular docking studies were performed to understand the binding interactions of the most active compounds within the active site of AChE. semanticscholar.org

Cholinesterase Inhibitory Activity (IC50, µM) of Selected 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives semanticscholar.org
CompoundAChE IC50 (µM)BChE IC50 (µM)
2615.6>100
2718.2>100
Rivastigmine10.52.8

In Vivo Efficacy and Pharmacodynamic Studies in Animal Models

The translation of in vitro findings to potential therapeutic effects is a critical step in drug discovery, and this is typically achieved through studies in animal models of disease.

While specific in vivo studies on this compound are not extensively documented, research on related 3-substituted azetidine (B1206935) derivatives has provided preliminary evidence of their potential efficacy in animal models of central nervous system disorders. A study on novel azetidines based on the 3-aryl-3-oxypropylamine scaffold evaluated their potential as triple reuptake inhibitors (TRIs). One of the most promising compounds, 6be , demonstrated activity in the forced swim test (FST) in mice, a commonly used screening model for antidepressant-like effects.

Currently, there is a lack of published data specifically assessing biomarker modulation or a detailed therapeutic response assessment for this compound or its immediate analogs in in vivo animal models. Future research in this area will be crucial to further delineate the pharmacological profile and therapeutic potential of this class of compounds.

Elucidation of Molecular and Cellular Mechanisms of Action

Research into the molecular and cellular mechanisms of 3-aryl azetidine analogs has revealed their interaction with several key protein targets within the central nervous system. These studies, conducted exclusively in in vitro and in vivo animal models, have identified these compounds as modulators of monoamine transporters, GABA transporters, and intracellular signaling pathways.

Inhibition of Monoamine Transporters

A significant mechanism of action for a class of 3-aryl-3-arylmethoxy-azetidines is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT). nih.gov In vitro binding assays using rat brain tissue demonstrated that these analogs can exhibit high affinity for these transporters. nih.gov The binding affinity is determined by the ability of the compounds to displace specific radioligands, such as [³H]citalopram for SERT and [³H]WIN 35,428 for DAT. nih.gov

The general structure of these analogs, featuring an azetidine scaffold as a replacement for the tropane (B1204802) scaffold found in other monoamine transporter inhibitors, allows for potent interactions. nih.gov For instance, certain dichloro-substituted N-methyl analogs show low nanomolar affinity for SERT. nih.govnih.gov The nature and position of substituents on the aryl rings are critical in determining the potency and selectivity of transporter inhibition. nih.gov

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

Another well-defined mechanism for azetidine analogs is the inhibition of the vesicular monoamine transporter 2 (VMAT2). nih.gov VMAT2 is a protein responsible for packaging monoamine neurotransmitters like dopamine from the neuronal cytoplasm into synaptic vesicles for subsequent release. patsnap.comnih.gov By inhibiting VMAT2, these compounds effectively reduce the loading of neurotransmitters into vesicles, leading to their cytoplasmic degradation and a subsequent decrease in neurotransmitter release. patsnap.comrxlist.com

Studies on novel cis- and trans-azetidine analogs, structurally related to lobelane (B1250731), have shown that they are potent inhibitors of [³H]dopamine uptake into synaptic vesicles isolated from rat brains. nih.gov The inhibitory potency (Ki) of these compounds can be in the low nanomolar range, with some analogs being more potent than lobelane itself. nih.gov This mechanism suggests that these azetidine derivatives can significantly modulate dopaminergic neurotransmission by depleting vesicular dopamine stores. nih.gov

Inhibition of GABA Transporters

Certain azetidine derivatives function as inhibitors of γ-aminobutyric acid (GABA) uptake. These compounds have been evaluated for their affinity for the GABA transporters GAT-1 and GAT-3. nih.gov Conformationally constrained analogs of GABA or β-alanine incorporating an azetidine ring have been synthesized and tested. The inhibitory activity is typically assessed in vitro. The results indicate that derivatives with specific lipophilic moieties, such as a 4,4-diphenylbutenyl group attached to the azetidine nitrogen, show the highest potency at GAT-1. nih.gov

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Azetidine analogs of nicotine (B1678760) have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs). A radiolabeled azetidine analogue, (+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidine, was used to study binding characteristics in rat brain membranes. nih.gov Scatchard analysis of its binding revealed a curvilinear plot, indicating interaction with at least two distinct binding sites with very high (picomolar) and high (nanomolar) affinities. nih.gov This suggests that azetidine-based structures can act as potent ligands at nAChRs, which are ligand-gated ion channels that play a crucial role in neuronal excitability. nih.gov

Inhibition of STAT3 Signaling Pathway

In the context of cellular signaling, a series of R-azetidine-2-carboxamides has been identified as small-molecule inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3). acs.org In vitro studies using electrophoretic mobility shift assays (EMSA) demonstrated that these compounds can inhibit the DNA-binding activity of STAT3. acs.org The mechanism involves interfering with the ability of activated STAT3 to bind to its target DNA sequences, thereby blocking its function as a transcription factor. The inhibitory potency was found to be in the sub-micromolar range for some of the most active analogs. acs.org

Table 1: In Vitro Inhibitory Activity of Azetidine Analogs at Various Molecular Targets
Analog ClassMolecular TargetAssayKey Finding (Potency)Reference
3-Aryl-3-arylmethoxy-azetidinesSERT[³H]citalopram bindingKi = 1.0 nM (Analog 7c) nih.gov
3-Aryl-3-arylmethoxy-azetidinesDAT[³H]WIN 35,428 bindingKi = 729 nM (Analog 7g) nih.gov
cis/trans-Azetidines (Lobelane analogs)VMAT2[³H]dopamine uptakeKi = 24 nM (Analog 22b) nih.gov
Azetidin-2-ylacetic acidsGAT-1GABA uptake inhibitionIC50 = 2.01 µM nih.gov
Azetidine-3-carboxylic acidsGAT-3GABA uptake inhibitionIC50 = 15.3 µM nih.gov
Azetidine-2-carboxamidesSTAT3DNA-binding (EMSA)IC50 = 0.55 µM (Analog 5a) acs.org

Selectivity and Off-Target Binding Studies (In Vitro/In Vivo Animal)

The selectivity of azetidine analogs for their primary molecular target over other related or unrelated targets is a critical aspect of their pharmacological profile. Selectivity studies are essential for understanding the potential for specific biological effects versus broader, less predictable activities.

Selectivity Between Monoamine Transporter Subtypes

For the 3-aryl-3-arylmethoxy-azetidine class of compounds, selectivity has been extensively evaluated between the serotonin and dopamine transporters. nih.gov The binding affinities (Ki) for both SERT and DAT were determined, allowing for the calculation of a selectivity ratio (DAT Ki / SERT Ki). The research revealed that structural modifications can systematically "tune" the selectivity profile. nih.govnih.gov

For example, N-methyl analogs with a 3,4-dichloro substituent on the 3-arylmethoxy moiety exhibited very high selectivity for SERT over DAT, with one analog (7c) showing a selectivity ratio of 2800. nih.gov Conversely, placing the 3,4-dichlorophenyl group at the 3-aryl position improved DAT affinity and consequently decreased SERT selectivity. nih.gov One such analog (7g) displayed a more balanced, dual-inhibitor profile with a DAT/SERT selectivity ratio of 27, while maintaining nanomolar affinity at both transporters. nih.gov

Selectivity Profile of VMAT2 Inhibitors

For azetidine analogs targeting VMAT2, selectivity studies have distinguished their action from effects on other receptors. Preliminary structure-activity relationship studies on related lobelane analogs indicated that while they have high affinity for VMAT2, they possess negligible affinity for nicotinic acetylcholine receptors, specifically the α4β2* and α7 subtypes. nih.gov This suggests a favorable selectivity profile, minimizing potential cholinergic side effects that could arise from off-target binding to nAChRs. nih.gov

Selectivity Between GABA Transporter Subtypes

In the series of azetidine-based GABA uptake inhibitors, selectivity between GAT-1 and GAT-3 transporters was investigated. The studies showed that structural features determine the preference for one subtype over the other. Azetidin-2-ylacetic acid derivatives with bulky lipophilic N-substituents were found to be the most potent inhibitors at GAT-1, with IC50 values in the low micromolar range. nih.gov In contrast, the most potent GAT-3 inhibitor was an azetidine-3-carboxylic acid analog, although its potency was more moderate (IC50 = 15.3 µM). nih.gov This demonstrates that the position of the carboxylic acid function on the azetidine ring influences the GAT subtype selectivity.

Table 2: Monoamine Transporter Selectivity of 3-Aryl-3-arylmethoxy-azetidine Analogs
AnalogSERT Ki (nM)DAT Ki (nM)Selectivity Ratio (DAT/SERT)Selectivity ProfileReference
6e (N-H, 3,4-dichloro)3.5>10,000>2857SERT Selective nih.gov
7c (N-Me, 3,4-dichloro)1.028002800SERT Selective nih.gov
7g (N-Me, 3,4-dichlorophenyl)2772927Dual SERT/DAT nih.gov
7i (N-Me, tetrachloro)1.3>10,000>7692SERT Selective nih.gov

**analytical Methodologies for Research and Development of 3 4 Methylphenyl Azetidine**

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are indispensable for both the purification of 3-(4-methylphenyl)azetidine after synthesis and the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. In a research context, HPLC is used to isolate the compound from reaction mixtures and to determine its purity with high accuracy. Both normal-phase and reversed-phase HPLC can be employed. For instance, crude reaction products can be purified by passing them through a pad of silica (B1680970) gel, a form of normal-phase chromatography, to isolate the desired azetidine (B1206935) derivative. google.comnih.gov

Given that substitution at the 3-position of the azetidine ring creates a chiral center, the separation of enantiomers is critical. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the method of choice for resolving the (R) and (S)-enantiomers of this compound. Polysaccharide-based CSPs are commonly used for achieving high-resolution separations of chiral molecules. nsf.govresearchgate.net The development of a robust chiral HPLC method is essential for studying the stereospecific properties and activities of each enantiomer. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound
ParameterPurity Assessment (Reversed-Phase)Chiral Separation
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Polysaccharide-based CSP (e.g., Chiralpak)
Mobile Phase Isocratic or gradient mixture of Acetonitrile (B52724) and Water with 0.1% Formic AcidIsocratic mixture of n-Hexane and Isopropanol
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temperature Ambient or controlled (e.g., 30 °C)Ambient or controlled (e.g., 25 °C)

Gas Chromatography (GC) is a powerful tool for the analysis of volatile organic compounds. In the context of this compound synthesis, GC is frequently used to monitor the progress of the reaction by analyzing aliquots from the reaction mixture. rsc.org This allows researchers to determine the point of reaction completion and to identify the formation of any volatile byproducts.

Furthermore, GC, particularly with a headspace autosampler (HS-GC), is the standard method for identifying and quantifying residual solvents from the manufacturing process. bibliotekanauki.pl Since organic solvents are used in synthesis and purification, ensuring their levels are below established safety limits is a critical quality control step. The method is validated for specificity, linearity, accuracy, and precision to ensure reliable results.

Table 2: Typical GC Parameters for Reaction Monitoring
ParameterValue/Description
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Temperature Program Initial temp: 50-100°C, hold for 1-2 min, ramp at 10-20°C/min to 250-300°C, hold for 5-10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Resolution Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound. High-resolution methods provide detailed insights beyond simple identification, revealing intricate structural features and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional (2D) NMR experiments are essential for confirming the complex architecture of substituted azetidines. nih.govjmchemsci.com

Techniques such as Correlation Spectroscopy (COSY) establish ¹H-¹H coupling networks, helping to identify adjacent protons within the azetidine ring and the methylphenyl substituent. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals. researchgate.net Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the 4-methylphenyl group and the azetidine ring. researchgate.net These advanced NMR techniques collectively provide an irrefutable confirmation of the compound's constitution. spektrino.comresearchgate.net

Table 3: Expected NMR Assignments for the Azetidine Moiety of this compound based on Analogous Structures
NucleusPositionExpected Chemical Shift (δ, ppm)Key 2D NMR Correlations (HMBC)
¹HCH (C3)~3.5 - 4.0Correlates with C2, C4, and phenyl C1'
¹HCH₂ (C2, C4)~3.7 - 4.4Correlates with C3
¹³CCH (C3)~40 - 45Correlates with protons on C2, C4, and phenyl ring
¹³CCH₂ (C2, C4)~55 - 60Correlates with protons on C3

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of this compound. Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) provide mass measurements with high accuracy (typically <5 ppm error), which allows for the unambiguous confirmation of the compound's elemental composition. rsc.org This is a definitive method for verifying the identity of the synthesized molecule and distinguishing it from potential isomers or impurities. nih.gov

In a research setting, HRMS is also invaluable for identifying potential degradation products or metabolites in non-human biological systems (e.g., in vitro metabolic stability assays using liver microsomes). By comparing the accurate masses of observed ions with calculated masses of potential metabolic products (e.g., hydroxylated or N-dealkylated species), researchers can elucidate metabolic pathways without the need for authentic standards of each metabolite. researchgate.netosti.gov

Table 4: Theoretical HRMS Data for this compound
Ion SpeciesFormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₁H₁₆N⁺162.1277
[M+Na]⁺C₁₁H₁₅NNa⁺184.1097

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. This technique yields a three-dimensional model of the molecule, providing accurate data on bond lengths, bond angles, and torsional angles. eurjchem.com For this compound, an X-ray crystal structure would unambiguously confirm its constitution and relative stereochemistry. nih.gov

Furthermore, crystallographic analysis reveals the preferred conformation of the molecule in the solid state, including the puckering of the four-membered azetidine ring and the orientation of the 4-methylphenyl substituent. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.com While obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its detail and accuracy.

Table 5: Hypothetical Crystallographic Data Parameters for this compound
ParameterExample Value/Description
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z) 4
Resolution (Å) ~0.8 Å
R-factor < 0.05

Bioanalytical Methods for Detection and Quantification in Biological Matrices (Animal Studies Only)

The development of robust bioanalytical methods is a critical component of preclinical research, enabling the characterization of a drug candidate's pharmacokinetic profile. For a compound such as this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its high sensitivity, selectivity, and speed. A typical workflow for the detection and quantification of this compound in biological samples from animal studies would involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The initial step in the bioanalytical process is the extraction of the analyte from the complex biological matrix, such as plasma, serum, or tissue homogenates. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. Common techniques that would be applicable to this compound include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. While efficient, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is crucial and would be optimized based on the physicochemical properties of this compound.

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction by utilizing a solid sorbent to retain the analyte while interferences are washed away. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) would depend on the compound's structure and properties.

Chromatographic Separation

Following extraction, the sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation of this compound from endogenous matrix components and any potential metabolites is typically achieved using a reversed-phase column. A mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic component (such as acetonitrile or methanol) is used to elute the analyte from the column. The gradient and flow rate would be optimized to achieve a sharp peak shape and adequate separation.

Mass Spectrometric Detection

The eluent from the LC system is introduced into a tandem mass spectrometer, which serves as a highly selective and sensitive detector. For quantitative analysis, the instrument is typically operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the potential for interference. An internal standard, a molecule structurally similar to the analyte, is usually added to the samples at a known concentration to correct for variability in sample processing and instrument response.

Method Validation

A bioanalytical method for this compound would require thorough validation according to regulatory guidelines. This validation would assess the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

The following tables represent hypothetical data for a validated LC-MS/MS method for the quantification of this compound in rat plasma.

Table 1: Hypothetical Method Validation Parameters for this compound in Rat Plasma

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ95% - 105%
Precision at LLOQ< 15%
Intra-day Accuracy92% - 108%
Intra-day Precision< 10%
Inter-day Accuracy94% - 106%
Inter-day Precision< 12%
Mean Extraction Recovery85%
Matrix EffectMinimal

Table 2: Hypothetical Pharmacokinetic Data of this compound in Rats Following a Single Intravenous Dose

Time (hours)Mean Plasma Concentration (ng/mL) ± SD
0.08850 ± 95
0.25625 ± 70
0.5450 ± 55
1280 ± 30
2150 ± 20
475 ± 10
825 ± 5
125 ± 1.5
24< LLOQ

**emerging Research Directions and Future Perspectives for 3 4 Methylphenyl Azetidine**

Development of 3-(4-methylphenyl)azetidine as a Chiral Building Block in Asymmetric Catalysis

The development of chiral azetidine (B1206935) derivatives as ligands and organocatalysts is a promising area of research. birmingham.ac.uk The rigid, four-membered ring of this compound can serve as a chiral scaffold to create a well-defined stereochemical environment for asymmetric transformations. When synthesized in an enantiomerically pure form, this compound can be elaborated into ligands for metal-catalyzed reactions or used directly as an organocatalyst. birmingham.ac.uknih.gov

Research in this area focuses on leveraging the azetidine framework to engender high levels of stereoselectivity in key chemical reactions. For instance, single-enantiomer 2,4-cis-disubstituted amino azetidines have been successfully employed as ligands in copper-catalyzed Henry reactions, achieving excellent enantiomeric excess (>99% e.e.) for products derived from alkyl aldehydes. nih.gov The defined geometry of the azetidine ring is crucial for controlling the facial selectivity of the reaction.

Future work is directed towards expanding the scope of reactions catalyzed by this compound-derived catalysts. This includes exploring their efficacy in other carbon-carbon bond-forming reactions such as Michael-type additions and Friedel-Crafts alkylations. birmingham.ac.uk Computational studies, particularly Density Functional Theory (DFT) calculations, are becoming instrumental in understanding the mechanisms and origins of enantioselectivity, as demonstrated in studies of phosphoric acid-catalyzed azetidine desymmetrization. rsc.org This synergy between experimental synthesis and computational modeling will accelerate the design of more efficient and selective catalysts based on the this compound scaffold.

Table 1: Applications of Chiral Azetidines in Asymmetric Catalysis

Reaction TypeCatalyst SystemRole of AzetidineKey FindingsReference
Henry ReactionCopper(II) ComplexChiral N,N'-ligandHigh enantioselectivity (>99% e.e.) achieved with alkyl aldehydes. nih.gov
Friedel-Crafts AlkylationOrganocatalystChiral scaffoldAzetidine-derived catalysts have been developed to control the stereochemical outcome. birmingham.ac.uk
Michael AdditionOrganocatalystChiral scaffoldEffective in promoting asymmetric conjugate additions. birmingham.ac.uk
Ring-Opening DesymmetrizationChiral Phosphoric AcidSubstrate/Building BlockEnables synthesis of enantiomerically enriched functionalized azetidines. rsc.org

Exploration of Novel Biological Targets and Therapeutic Areas (Excluding Human Clinical Applications)

The azetidine moiety is recognized as a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules. rsc.org Research on derivatives of this compound is actively exploring new biological targets and potential therapeutic applications in preclinical models. The rigid structure of the azetidine ring can confer favorable properties such as improved metabolic stability and binding affinity to biological targets like enzymes and receptors. ontosight.airesearchgate.net

A significant body of research points to the diverse pharmacological potential of azetidine-containing compounds. researchgate.netmedwinpublishers.com Preclinical studies have identified azetidine derivatives with a wide range of activities:

Oncology: Novel azetidine amides have been discovered as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer. These compounds have been shown to inhibit the colony survival of human breast cancer cells in vitro. nih.gov Other analogues have demonstrated potent antiproliferative activities by inhibiting microtubule assembly. mdpi.com More recently, AI-driven research has led to the development of 3-hydroxymethyl-azetidine derivatives as inhibitors of polymerase Theta (Polθ), a promising strategy for tumors with deficiencies in DNA repair pathways. nih.gov

Neuroscience: Azetidine derivatives have been synthesized and evaluated as antagonists for dopamine (B1211576) D2 and D4 receptors, which are important targets for central nervous system disorders. researchgate.net Additionally, other analogues have been investigated as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters, which could be relevant for neurological conditions. nih.gov

Inflammatory Diseases: In animal models of inflammation, certain azetidin-2-one (B1220530) derivatives have shown significant anti-inflammatory effects, suggesting their potential for treating inflammatory disorders. mdpi.com

Future research will likely focus on using the this compound scaffold to design selective inhibitors for newly identified biological targets. The goal is to generate lead compounds with improved efficacy and novel mechanisms of action for further investigation in non-human, in vivo studies.

Table 2: Preclinical Exploration of Azetidine Derivatives

Potential Therapeutic AreaBiological Target/PathwayAzetidine Derivative TypeObserved In Vitro/In Vivo EffectReference
OncologySTAT3 SignalingAzetidine amidesInhibited cell growth and colony formation in breast cancer cell lines. nih.gov
OncologyPolymerase Theta (Polθ)3-hydroxymethyl-azetidinesExhibited significant antiproliferative properties in DNA repair-compromised cells. nih.gov
OncologyMicrotubule AssemblyTZT-1027 AnaloguesPotent antiproliferative activities against various cancer cell lines. mdpi.com
NeuroscienceDopamine D2/D4 ReceptorsN-(1-benzhydryl-azetidin-3-yl)benzamidesActed as potent dopamine receptor antagonists. researchgate.net
NeuroscienceGABA Transporters (GAT-1/GAT-3)Azetidin-2-ylacetic acidsShowed high inhibitory potency at GAT-1. nih.gov
Inflammatory DiseaseInflammatory MediatorsAzetidin-2-one derivatives of ferulic acidDemonstrated anti-inflammatory effects in rat models of acute and chronic inflammation. mdpi.com

Application in Materials Science and Polymer Chemistry (Non-Biological Applications)

The inherent ring strain of the azetidine ring makes it an ideal monomer for ring-opening polymerization (ROP), a characteristic that is being explored for applications in materials science. researchgate.net Specifically, this compound and similar derivatives can undergo cationic ring-opening polymerization (CROP) to produce functional polyamines. utwente.nl These polymers, such as poly(trimethylenimine) (PTMI) and its derivatives, are gaining attention for several non-biological applications. utwente.nlrsc.org

Key research directions include:

CO2 Capture Materials: Branched polyamines derived from azetidine polymerization, such as poly(propylenimine) (PPI), have been investigated as adsorbents for CO2 capture when impregnated into mesoporous silica (B1680970). acs.org The high density of amine groups in these polymers provides effective sites for binding CO2.

Chelating Agents and Templating: The resulting polymers from azetidine ROP have potential uses in chelation and as materials templating agents due to the repeating amine units. utwente.nlrsc.org

Energetic Materials: In a distinct application, photochemical strategies have been used to synthesize densely functionalized azetidines as novel energetic materials. researchgate.net The introduction of the strained azetidine ring into the molecular structure can enhance properties like density and heat of formation, which are desirable for energetic applications.

Future research will focus on controlling the polymerization of substituted azetidines like this compound to tailor the properties of the resulting polymers for specific applications. This includes controlling molecular weight, branching, and functionality for enhanced performance in areas like gas separation and advanced materials.

Table 3: Non-Biological Applications of Azetidine-Based Materials

Application AreaMaterial TypeSynthesis MethodKey PropertyReference
Carbon CapturePoly(propylenimine)/Silica CompositeCationic Ring-Opening Polymerization (CROP)High density of amine groups for CO2 adsorption. acs.org
Chelation/TemplatingPolyamines (e.g., hbPTMI)Cationic Ring-Opening Polymerization (CROP)Presence of repeating amine functionalities. utwente.nl
Energetic MaterialsFunctionalized AzetidinesVisible-Light-Mediated CycloadditionHigh density and favorable heat of formation due to strained ring. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Azetidine Chemistry Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research into azetidine chemistry, from synthesis to property prediction. mdpi.com These computational tools can process vast datasets to identify patterns and make predictions, thereby accelerating the discovery and development of novel compounds like this compound and its derivatives. mdpi.com

Emerging applications of AI/ML in this field include:

Synthesis Prediction and Planning: AI-driven tools are being developed to predict the outcomes of chemical reactions and to design efficient synthetic routes. nih.gov Computational models can prescreen potential reactants to determine which pairs are likely to form azetidines, moving beyond traditional trial-and-error approaches. thescience.dev Computer-Aided Synthesis Planning (CASP) applications can propose novel retrosynthetic pathways for complex azetidine targets. nih.gov

Drug Discovery and Design: AI is being used to accelerate the identification of new drug candidates. For example, AI-enabled platforms have successfully guided the design and optimization of novel azetidine-based enzyme inhibitors. nih.gov ML models are also proficient at predicting absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

Property Prediction: Machine learning interatomic potentials (MLIPs) can compute molecular energies and properties with quantum mechanical accuracy but at a fraction of the computational cost. cmu.edu This allows for the rapid prediction of molecular reactivity, thermodynamic stability, and other key chemical characteristics of new azetidine derivatives. researchgate.net

The future integration of AI will likely involve closed-loop systems where AI algorithms design novel azetidine structures, predict their properties, and plan their synthesis, with the entire process being carried out by automated robotic platforms.

Table 4: Role of AI and Machine Learning in Azetidine Research

AI/ML ApplicationSpecific TaskImpact on Azetidine ResearchReference
Synthesis PlanningRetrosynthesis analysis and reaction outcome prediction.Accelerates the design of efficient and novel synthetic routes to azetidines. thescience.devnih.gov
Molecular DesignDe novo design of molecules with desired properties.Enables rapid generation and optimization of new azetidine-based drug candidates. nih.gov
Property PredictionPrediction of ADME, toxicity, and molecular reactivity.Allows for early-stage filtering and prioritization of compounds, reducing late-stage failures. mdpi.comcmu.edu
Reaction OptimizationPredicting optimal catalysts and reaction conditions.Aids in the development of more sustainable and efficient chemical processes. mdpi.com

Prospects for Sustainable Synthesis and Industrial Scale-Up (Research Focus)

Historically, the synthesis of azetidines has been challenging due to the strain of the four-membered ring. medwinpublishers.com A key area of current and future research is the development of sustainable and scalable methods for producing this compound and related structures. This focus aligns with the principles of green chemistry, aiming to improve efficiency, reduce waste, and enhance safety. magtech.com.cn

Promising research directions for sustainable synthesis include:

Catalytic Methods: The use of catalysts is crucial for developing greener synthetic routes. Research has shown that Lewis acids like lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) can effectively catalyze the intramolecular aminolysis of epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov This catalytic approach avoids stoichiometric reagents and often proceeds under milder conditions.

Continuous Flow Chemistry: Migrating azetidine synthesis from traditional batch reactors to continuous flow systems offers significant advantages for industrial scale-up. uniba.it Flow chemistry allows for better control over reaction parameters, improved heat transfer, and enhanced safety, especially for managing reactive intermediates. Furthermore, it facilitates the use of greener solvents, such as cyclopentyl methyl ether (CPME), contributing to a more sustainable process. uniba.it

Atom Economy: Synthetic strategies that maximize atom economy, such as [2+2] cycloadditions, are being refined to reduce waste. researchgate.net The development of new catalytic cycles and reaction pathways that form the azetidine ring from simple precursors is a primary goal.

The long-term prospect is the development of a robust, continuous manufacturing process for this compound and other functionalized azetidines. This would make these valuable building blocks more accessible and cost-effective for applications in pharmaceuticals, catalysis, and materials science, while minimizing the environmental footprint of their production.

Table 5: Comparison of Synthetic Approaches for Azetidines

ApproachDescriptionAdvantages for Scale-Up and SustainabilityReference
Traditional CyclizationIntramolecular nucleophilic substitution using stoichiometric reagents.Well-established but often involves harsh conditions and produces stoichiometric waste. magtech.com.cnnih.gov
Catalytic CyclizationLewis acid (e.g., La(OTf)3) catalyzed ring formation from precursors like epoxy amines.Reduces waste, high yields, potential for milder conditions, reusable catalyst. frontiersin.orgnih.gov
Continuous Flow SynthesisReaction is performed in a continuously flowing stream rather than a batch.Enhanced safety, superior process control, easier scale-up, potential for automation and use of green solvents. uniba.it
Photochemical Cycloaddition[2+2] cycloaddition of imines and alkenes mediated by visible light.Uses light as a renewable reagent, often proceeds under mild conditions. researchgate.net

Compound Index

Q & A

Q. Methodological Guidance

  • Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify azetidine ring protons (δ 3.5–4.0 ppm) and aromatic substituents .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., m/z 176.1312 for C₁₀H₁₃N) .

How should researchers address contradictory data in synthetic yields reported for azetidine derivatives?

Advanced Research Focus
Discrepancies in yields often arise from variations in catalytic systems or purification methods. For example, iron-mediated reductions may yield 60–70% under anhydrous conditions but drop to 40–50% with trace moisture . To mitigate this:

  • Reproducibility Checks: Standardize solvent drying (e.g., molecular sieves) and catalyst activation protocols.
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., over-oxidized amines) and adjust reaction stoichiometry .
  • Data Cross-Validation: Compare results with literature using identical substrates (e.g., 3-trifluoromethyl-4-chlorophenyl intermediates) .

What are the applications of this compound in material science and agrochemical research?

Advanced Research Focus
The compound’s rigid bicyclic structure and aromatic substituents make it valuable for:

  • Material Science: As a building block for thermally stable polymers or liquid crystals, leveraging its planar conformation and π-π stacking potential .
  • Agrochemicals: Functionalization with chloro or trifluoromethyl groups enhances pesticidal activity by disrupting insect neurotransmission .

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